

## Application Notes and Protocols for Determining AZD3965 GI50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | AZD3965  |           |  |  |
| Cat. No.:            | B1666217 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across the cell membrane.[1][2] In many cancer cells, altered metabolism, specifically the "Warburg effect," leads to increased glycolysis and subsequent production of large amounts of lactate. The efficient efflux of this lactate via transporters like MCT1 is crucial for maintaining intracellular pH and sustaining high glycolytic rates. By inhibiting MCT1, AZD3965 disrupts this process, leading to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, inhibition of cancer cell growth.[2][3] The sensitivity of cancer cells to AZD3965 is notably influenced by the expression levels of MCT1 and another lactate transporter, MCT4, which can act as a resistance mechanism.[1] This document provides detailed protocols for determining the half-maximal growth inhibitory concentration (GI50) of AZD3965 in various cancer cell lines and presents available data on its activity.

## **Data Presentation**

The following table summarizes the reported GI50 values for **AZD3965** in a selection of cancer cell lines. It is important to note that sensitivity to **AZD3965** can be highly dependent on the specific cell line and the expression levels of MCT1 and MCT4.[1]



| Cell Line                          | Cancer Type                                                             | GI50 (nM)         | Notes                           |
|------------------------------------|-------------------------------------------------------------------------|-------------------|---------------------------------|
| Raji                               | Burkitt's Lymphoma                                                      | 3.91 ± 1.37       | 72-hour exposure.[4]            |
| Various DLBCL and<br>BL cell lines | Diffuse Large B-cell<br>Lymphoma (DLBCL),<br>Burkitt's Lymphoma<br>(BL) | 3 - 39            | 72-hour exposure.[2]            |
| 4T1                                | Breast Cancer                                                           | 22.2 ± 4.6 (IC50) | Not specified exposure time.[5] |
| NCI-H1048                          | Small Cell Lung<br>Cancer                                               | 0.14 (EC50)       | Not specified exposure time.[6] |

GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are often used interchangeably in this context. EC50 (half-maximal effective concentration) is also a related measure of potency.

# Experimental Protocols Determining the GI50 of AZD3965 using the MTT Assay

This protocol outlines the steps for determining the GI50 of **AZD3965** in adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

#### Materials:

- AZD3965 stock solution (e.g., 10 mM in DMSO)
- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)



- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

#### Procedure:

- Cell Seeding:
  - Harvest and count cells that are in the logarithmic phase of growth.
  - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.
  - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Treatment:
  - $\circ$  Prepare a serial dilution of **AZD3965** in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10  $\mu$ M.
  - Include a vehicle control (medium with the same concentration of DMSO as the highest
     AZD3965 concentration) and a no-treatment control.
  - Carefully remove the medium from the wells and add 100 μL of the prepared AZD3965 dilutions or control solutions to the respective wells.
  - Incubate the plate for the desired exposure time (e.g., 72 hours) under the same conditions as in step 1.
- MTT Assay:
  - After the incubation period, carefully remove the medium containing AZD3965.



- Add 100 μL of fresh, serum-free medium and 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
  - Carefully remove the MTT-containing medium without disturbing the formazan crystals.
  - $\circ$  Add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 10-15 minutes to ensure complete solubilization.
- Data Acquisition:
  - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank wells (medium only) from all other readings.
  - Calculate the percentage of cell growth inhibition for each AZD3965 concentration relative to the vehicle control.
  - Plot the percentage of growth inhibition against the logarithm of the AZD3965 concentration.
  - Determine the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of AZD3965 in a cancer cell.





Click to download full resolution via product page

**Caption:** Experimental workflow for determining GI50 of **AZD3965**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma | Haematologica [haematologica.org]
- 4. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Determining AZD3965 GI50 in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666217#determining-azd3965-gi50-in-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com